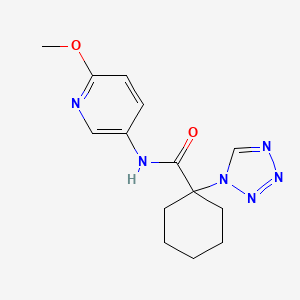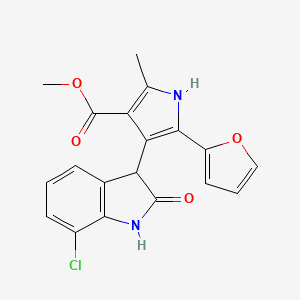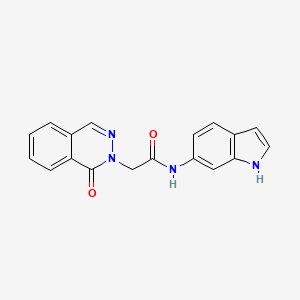
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Methoxypyridine Intermediate: The starting material, 6-methoxypyridine, can be synthesized through the methylation of pyridine-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Tetrazole Ring Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, sodium azide can react with a suitable nitrile precursor under acidic conditions to form the tetrazole ring.
Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide group can be synthesized by reacting cyclohexanecarboxylic acid with an amine, followed by coupling with the previously formed methoxypyridine and tetrazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The tetrazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) in the presence of a base.
Major Products
Oxidation: 6-hydroxypyridine or 6-pyridinecarboxaldehyde.
Reduction: 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Substitution: 6-iodopyridine or 6-aminopyridine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxypyridine moiety can facilitate binding to specific protein targets, while the tetrazole ring can mimic carboxylate groups, enhancing interactions with metal ions or active sites in enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloropyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Similar structure but with a chloro group instead of a methoxy group.
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxylate: An ester derivative of the compound.
Uniqueness
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both a methoxypyridine and a tetrazole ring in its structure, which can confer distinct chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance solubility and bioavailability, while the tetrazole ring can provide strong binding interactions in biological systems.
This compound’s unique combination of functional groups makes it a versatile candidate for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H18N6O2 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18N6O2/c1-22-12-6-5-11(9-15-12)17-13(21)14(7-3-2-4-8-14)20-10-16-18-19-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,21) |
InChI Key |
DWXUTDRBJWEHQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002940.png)
![(2R)-{[(2-methyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11002962.png)
![N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11002967.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B11002972.png)
![6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hexanamide](/img/structure/B11002977.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11002989.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11002996.png)
![N-(4-tert-butylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11002997.png)
![4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11003003.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11003011.png)

![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide](/img/structure/B11003023.png)
![N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003036.png)
